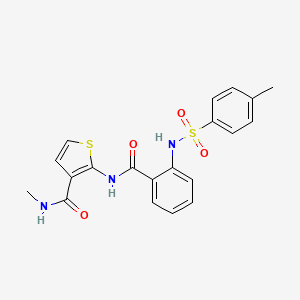
N-methyl-2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular formula of N-methyl-2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxamide is C20H19N3O4S2.Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Applications De Recherche Scientifique
- Anticancer Activity : Certain thiophene-based compounds have demonstrated anticancer effects. Researchers have investigated their potential as chemotherapeutic agents, targeting specific cancer pathways .
- Anti-Inflammatory Properties : Thiophenes possess anti-inflammatory properties, making them relevant for conditions involving inflammation .
- Antimicrobial Activity : Some thiophene derivatives exhibit antimicrobial effects, which could be valuable in combating bacterial and fungal infections .
- Antihypertensive Effects : Thiophenes have been explored for their potential in managing hypertension .
- Anti-Atherosclerotic Properties : Research suggests that certain thiophene-containing compounds may play a role in preventing atherosclerosis .
Organic Electronics and Semiconductors
Thiophenes contribute significantly to the field of organic electronics:
- Organic Light-Emitting Diodes (OLEDs) : Thiophene-based materials are used in OLEDs, where they enhance light emission efficiency .
- Organic Field-Effect Transistors (OFETs) : OFETs benefit from the semiconducting properties of thiophene derivatives, enabling their use in flexible electronic devices .
Corrosion Inhibition
Thiophene derivatives find applications as corrosion inhibitors in industrial chemistry. They protect metals from corrosion, extending the lifespan of structures and equipment .
Material Science
- Light-Emitting Diodes (LEDs) : Beyond OLEDs, thiophenes contribute to the fabrication of LEDs, particularly in material science applications .
Tuning Band Gap in Organic Semiconductors
Recent research has focused on fused thiophene systems, such as thienothiophene and dithieno[3,2-b:2’,3’-d]thiophene (DTT). These systems allow precise tuning of band gaps, making them valuable for electronic applications like OLEDs and OFETs .
Synthetic Strategies
Various synthetic methods lead to thiophene derivatives. Condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, play a significant role in their preparation .
Mécanisme D'action
Target of action
For instance, thiophene derivatives have been studied for their biological activity and have shown a variety of properties and applications .
Mode of action
The mode of action would depend on the specific biological target of the compound. For example, some thiophene derivatives are known to block voltage-gated sodium channels .
Biochemical pathways
The affected pathways would depend on the specific biological target of the compound. Thiophene derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities .
Propriétés
IUPAC Name |
N-methyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-13-7-9-14(10-8-13)29(26,27)23-17-6-4-3-5-15(17)19(25)22-20-16(11-12-28-20)18(24)21-2/h3-12,23H,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVDNAUGBONFNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=CS3)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


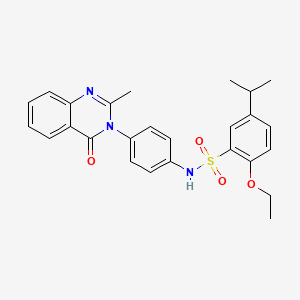

![8-(2-(diethylamino)ethyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2607799.png)
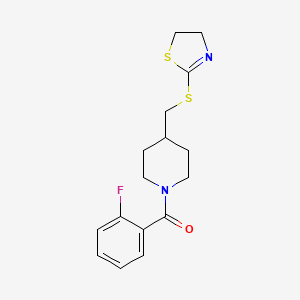
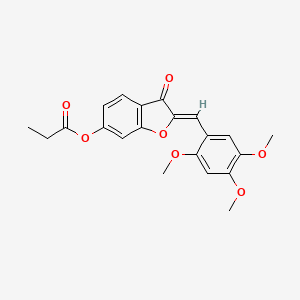
![tert-butyl N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B2607803.png)
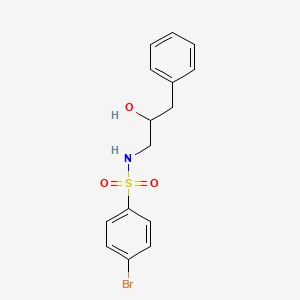
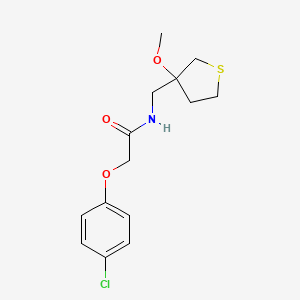

![2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2607810.png)
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2607812.png)
![2-[4-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperazin-1-yl]-N-prop-2-enylacetamide](/img/structure/B2607815.png)
![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2607816.png)